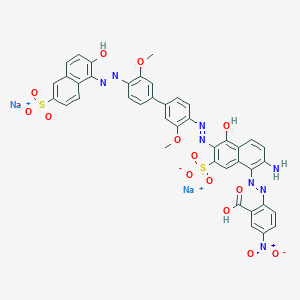
Benzoic acid, 2-((2-amino-5-hydroxy-6-((4'-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-7-sulfo-1-naphthalenyl)azo)-5-nitro-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(2-(2-amino-5-hydroxy-6-(2-(4’-(2-(2-hydroxy-6-sulfo-1-naphthalenyl)diazenyl)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)diazenyl)-7-sulfo-1-naphthalenyl)diazenyl)-5-nitro-, sodium salt (1:2) is a complex organic compound. It is characterized by its intricate structure, which includes multiple aromatic rings, azo groups, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The starting materials typically include aromatic amines and naphthalenesulfonic acids. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo groups, leading to simpler aromatic compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in different chemical processes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with various enzymes and receptors in biological systems. The sulfonic acid groups enhance the compound’s solubility and facilitate its transport within cells.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-amino-
- Benzoic acid, 2-(methylamino)-, methyl ester
Uniqueness
What sets this compound apart from similar compounds is its complex structure, which includes multiple functional groups that confer unique chemical and biological properties. The presence of azo groups and sulfonic acid groups makes it particularly useful in applications requiring specific reactivity and solubility characteristics.
Properties
CAS No. |
101200-51-5 |
|---|---|
Molecular Formula |
C15H16N4O6 |
Molecular Weight |
0 |
Synonyms |
Benzoic acid, 2-[[2-amino-5-hydroxy-6-[ [4/'-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-3,3/'-dimethoxy [1,1/'-biphenyl]-4-yl]azo]-7-sulfo-1-naphthaleny l]azo]-5-nitro-, disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















